6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
Description
6,8-Dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide is a synthetic chromene-derived compound characterized by a 4-oxo-4H-chromene core with 6,8-dimethyl substitutions and a carboxamide group linked to a phenyl ring bearing a pyrimidin-2-ylsulfamoyl moiety. Its synthesis involves multi-step organic reactions, with careful control of reaction conditions to optimize yield and purity .
Properties
Molecular Formula |
C22H18N4O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5S/c1-13-10-14(2)20-17(11-13)18(27)12-19(31-20)21(28)25-15-4-6-16(7-5-15)32(29,30)26-22-23-8-3-9-24-22/h3-12H,1-2H3,(H,25,28)(H,23,24,26) |
InChI Key |
XHNHKYYTAHVIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with appropriate sulfonamide derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which plays a crucial role in bacterial protein synthesis . By binding to the active site of the enzyme, the compound disrupts its function, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 6,8-dimethyl groups in the target compound improve membrane permeability, whereas chloro or trifluoromethyl substituents increase lipophilicity but may compromise solubility .
- Metabolic Stability: The pyrimidin-2-ylsulfamoyl moiety enhances resistance to cytochrome P450-mediated metabolism, a advantage over non-sulfonamide analogs .
- Solubility: Polar sulfamoyl and pyrimidine groups in the target compound improve aqueous solubility compared to fully non-polar analogs like trifluoromethyl derivatives .
Mechanistic Insights
- Target Binding : The sulfamoylpyrimidine group facilitates hydrogen bonding with enzymes (e.g., kinases) and receptors, a feature absent in simpler chromene derivatives .
- Anticancer Activity : Chloro and trifluoromethyl analogs exhibit stronger cytotoxicity but higher off-target effects, whereas the target compound’s dimethyl-sulfamoyl combination balances potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
